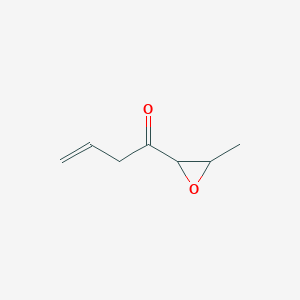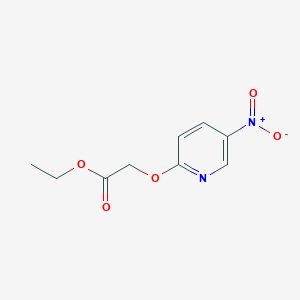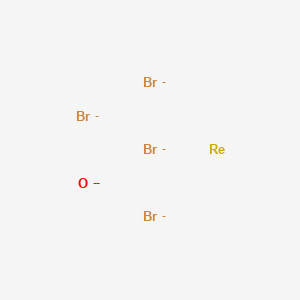
Allyl phosphorodichloridite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl phosphorodichloridite: is an organophosphorus compound characterized by the presence of an allyl group attached to a phosphorodichloridite moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl phosphorodichloridite can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
PCl3+2CH2=CHCH2OH→(CH2=CHCH2O)2PCl+2HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and to facilitate the efficient removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Allyl phosphorodichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphorates.
Oxidation Reactions: The compound can be oxidized to form phosphorodichloridate derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Catalysts: Palladium and platinum catalysts are often employed in addition reactions.
Major Products Formed:
Phosphoramidates: Formed from reactions with amines.
Phosphorates: Formed from reactions with alcohols.
Phosphorodichloridate Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: Allyl phosphorodichloridite is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds. It is also employed in the synthesis of cyclic peptides and other complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In industrial applications, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of allyl phosphorodichloridite involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Allyl Chloride: Similar in structure but lacks the phosphorus moiety.
Phosphorus Trichloride: Similar in reactivity but lacks the allyl group.
Diallyl Phosphite: Contains two allyl groups attached to a phosphorus atom.
Uniqueness: Allyl phosphorodichloridite is unique due to the presence of both the allyl group and the phosphorodichloridite moiety, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in various fields of research and industry.
Propriétés
IUPAC Name |
dichloro(prop-2-enoxy)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2OP/c1-2-3-6-7(4)5/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCFCTUWJDQMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382875 |
Source


|
| Record name | ALLYL PHOSPHORODICHLORIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41003-33-2 |
Source


|
| Record name | ALLYL PHOSPHORODICHLORIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)









